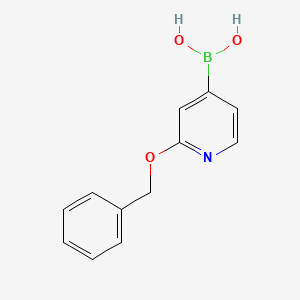

2-(Benzyloxy)pyridine-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-phenylmethoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c15-13(16)11-6-7-14-12(8-11)17-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEGAHHNAGUVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678213 | |

| Record name | [2-(Benzyloxy)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-62-0 | |

| Record name | [2-(Benzyloxy)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Benzyloxy)pyridine-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Benzyloxy)pyridine-4-boronic acid: Molecular Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzyloxy)pyridine-4-boronic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, combining a pyridine core with a benzyloxy group and a reactive boronic acid moiety, make it a valuable reagent for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. Furthermore, it delves into its critical role in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions, and its application in the development of novel therapeutic agents.

Molecular Structure and Chemical Formula

This compound is an organic compound featuring a pyridine ring substituted at the 2-position with a benzyloxy group and at the 4-position with a boronic acid group.

Molecular Formula: C₁₂H₁₂BNO₃[1]

SMILES Code: OB(C1=CC(OCC2=CC=CC=C2)=NC=C1)O[1]

The structure combines the aromaticity and hydrogen bonding capabilities of the pyridine ring with the synthetic versatility of the boronic acid functional group. The benzyloxy group can influence the electronic properties of the pyridine ring and can also serve as a protecting group that can be removed under specific conditions.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 229.04 g/mol | [1] |

| CAS Number | 1256355-62-0 | [1] |

| Appearance | White to off-white solid | |

| Storage | Inert atmosphere, store in freezer, under -20°C | [1] |

Note: Experimental data such as melting point and detailed NMR spectra for this specific compound are not consistently reported in publicly available literature. Researchers should refer to the certificate of analysis from their specific supplier or perform their own characterization.

Experimental Protocols

General Synthesis of Pyridine Boronic Acids

The synthesis of pyridine boronic acids often involves a metal-halogen exchange reaction followed by borylation. A general procedure for the synthesis of a pyridine boronic acid from a bromopyridine precursor is outlined below. This serves as a foundational method that can be adapted for the synthesis of this compound, likely starting from 2-(benzyloxy)-4-bromopyridine.

Reaction Scheme:

Illustrative Workflow for Synthesis:

Caption: General workflow for the synthesis of pyridine boronic acids.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[2][3] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

General Protocol:

-

To a reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).

-

Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Logical Diagram of Suzuki-Miyaura Coupling:

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

Pyridine-containing compounds are prevalent in a vast number of approved drugs and clinical candidates due to the ability of the nitrogen atom to act as a hydrogen bond acceptor and to modulate the physicochemical properties of a molecule. Boronic acids, in general, have gained significant attention in medicinal chemistry, not only as synthetic intermediates but also as pharmacophores themselves.[4]

The utility of this compound in drug discovery stems from its ability to serve as a versatile building block for introducing the 2-(benzyloxy)pyridine moiety into target molecules. This can be advantageous for:

-

Scaffold Hopping and Analogue Synthesis: Rapidly generating libraries of compounds with diverse substitutions on the pyridine ring or by coupling with various aryl and heteroaryl halides.

-

Improving Pharmacokinetic Properties: The pyridine nitrogen can enhance solubility and provide a point for metabolic transformations.

-

Modulating Biological Activity: The electronic nature of the pyridine ring and the steric bulk of the benzyloxy group can influence binding to biological targets.

While specific examples of drugs developed directly from this compound are not prominently disclosed in public literature, its structural motifs are present in molecules targeting a range of diseases. The general class of pyridine boronic acids is crucial for the synthesis of inhibitors for various enzymes and receptors.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information and handling procedures. The compound should be stored in a cool, dry, and inert atmosphere to prevent degradation.[1]

Conclusion

This compound is a valuable and versatile building block for researchers and scientists in the field of drug discovery and development. Its utility in robust and efficient carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling allows for the synthesis of complex molecular architectures. A thorough understanding of its properties and reactivity is essential for its effective application in the design and synthesis of novel therapeutic agents. As the demand for new and improved pharmaceuticals continues to grow, the importance of such well-defined and reactive chemical tools will undoubtedly increase.

References

Physical and chemical properties of 2-(Benzyloxy)pyridine-4-boronic acid

An In-depth Technical Guide to 2-(Benzyloxy)pyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 1256355-62-0) is a heterocyclic organoboron compound of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, incorporating a pyridine ring, a benzyloxy protecting group, and a reactive boronic acid moiety, makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, outlines a general protocol for its primary application in Suzuki-Miyaura cross-coupling reactions, and details common analytical methods for its characterization.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. This data is crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Reference |

| CAS Number | 1256355-62-0 | [1] |

| Molecular Formula | C₁₂H₁₂BNO₃ | [1] |

| Molecular Weight | 229.04 g/mol | [1] |

| Appearance | White to off-white solid/powder | [4] |

| Storage Conditions | Store under an inert atmosphere, in a freezer (-20°C) | [1][4] |

Note: Specific quantitative data such as melting point, boiling point, and solubility are not consistently reported across public datasheets and should be determined empirically for each batch.

Chemical Reactivity and Applications

The primary utility of this compound in drug discovery and organic synthesis is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction forms a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide, a foundational transformation for constructing the complex biaryl scaffolds prevalent in many biologically active molecules.[3][7][8]

The pyridine nitrogen atom influences the electronic properties of the molecule, making it a key component for synthesizing compounds that can interact with biological targets.[6] The benzyloxy group serves as a protecting group for the 2-pyridone tautomer, which can be removed in a later synthetic step if required.

Suzuki-Miyaura Cross-Coupling Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using a pyridine boronic acid like this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized method adapted from procedures for coupling pyridine boronic acids with aryl halides and should be optimized for specific substrates.[5][8]

Materials:

-

This compound (1.2 equivalents)

-

Aryl/Heteroaryl Halide (1.0 equivalent)

-

Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

-

Phosphine Ligand (e.g., SPhos, RuPhos) (4-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Schlenk flask or reaction vial with a septum

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, ligand, and base.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]

-

Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110°C) and stir the mixture vigorously for the required time (typically 2-18 hours).

-

Monitoring: Monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product using flash column chromatography.

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Challenge: Boronic acids can form cyclic trimeric anhydrides (boroxines) through dehydration, which can lead to complex or broad NMR spectra.[9]

-

Protocol: To obtain a clean spectrum, dissolve the sample in a deuterated alcohol like methanol-d₄. The solvent will break up the boroxine oligomers, although the acidic B-OH protons will exchange with the solvent and become invisible.[9] Alternatively, rigorous drying under high vacuum can favor the formation of the single boroxine species.

-

Expected Spectra:

-

¹H NMR should show distinct peaks for the protons on the pyridine ring and the benzyl group.

-

¹³C NMR will show corresponding signals for the carbon atoms.

-

¹¹B NMR can be used to confirm the presence of the boron atom.

-

Mass Spectrometry (MS):

-

Protocol: High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is used to confirm the molecular formula by providing a highly accurate mass measurement.

High-Performance Liquid Chromatography (HPLC):

-

Protocol: HPLC is used to determine the purity of the compound. A standard protocol would involve a C18 reverse-phase column with a gradient elution system, typically using acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

The logical flow for quality control analysis is depicted below.

Safety and Handling

Boronic acids are generally considered irritants. Standard laboratory safety precautions should be followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: As a moisture-sensitive compound, it should be stored tightly sealed under an inert atmosphere (e.g., Argon or Nitrogen) in a freezer to prevent degradation.[1][4]

Conclusion

This compound is a versatile and valuable reagent for synthetic chemists, particularly in the field of drug discovery. Its utility in constructing C-C bonds via the Suzuki-Miyaura coupling allows for the efficient synthesis of novel pyridine-containing compounds. A thorough understanding of its properties, reactivity, and proper handling is essential for its successful application in research and development.

References

- 1. 1256355-62-0|(2-(Benzyloxy)pyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. cusabio.com [cusabio.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

In-Depth NMR Characterization of 2-(Benzyloxy)pyridine-4-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) characterization of 2-(benzyloxy)pyridine-4-boronic acid, a key building block in medicinal chemistry and materials science. This document outlines the expected ¹H and ¹³C NMR spectral data, provides a standardized experimental protocol for data acquisition, and illustrates the analytical workflow.

¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds, including 2-(benzyloxy)pyridine and pyridine-4-boronic acid, in deuterated dimethyl sulfoxide (DMSO-d₆). Actual experimental values may vary depending on the specific conditions.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2-8.5 | br s | 2H | B(OH)₂ |

| ~8.15 | d | 1H | H-6 |

| ~7.3-7.5 | m | 5H | Phenyl-H |

| ~7.10 | d | 1H | H-5 |

| ~6.95 | s | 1H | H-3 |

| ~5.40 | s | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~163.5 | C-2 |

| ~150.0 | C-6 |

| ~140.0 | C-4 (ipso-boron) |

| ~136.5 | Phenyl (ipso) |

| ~128.5 | Phenyl (ortho/para) |

| ~128.0 | Phenyl (meta) |

| ~115.0 | C-5 |

| ~110.0 | C-3 |

| ~70.0 | -CH₂- |

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following methodology is recommended for the characterization of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's expected solubility and to allow for the observation of the exchangeable boronic acid protons.

-

Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): -2 to 16 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans, or until an adequate signal-to-noise ratio is achieved.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): -10 to 220 ppm.

-

Temperature: 298 K.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum manually.

-

Perform baseline correction.

-

Reference the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm.

-

Reference the ¹³C spectrum to the DMSO solvent peak at 39.52 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Assign the peaks based on chemical shifts, multiplicities, and integration values, potentially aided by 2D NMR experiments such as COSY and HSQC if further confirmation is required.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the NMR characterization process for this compound.

Caption: Experimental workflow for NMR characterization.

Preparation of Pyridine Boronic Acids from Halopyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of pyridine boronic acids and their esters from halopyridine precursors. Pyridine boronic acids are pivotal building blocks in modern organic synthesis, particularly in the pharmaceutical industry, where they serve as key intermediates in cross-coupling reactions for the construction of complex molecular architectures. This document details the most prevalent and effective methodologies, including lithiation-borylation, Miyaura borylation, and Grignard-based approaches, offering detailed experimental protocols, quantitative data summaries, and visual representations of the reaction pathways.

Introduction

The synthesis of pyridine boronic acids has been a subject of intense research due to their utility in Suzuki-Miyaura cross-coupling reactions. The stability of 3- and 4-pyridinylboronic acids is generally good, while 2-pyridinylboronic acids can be more challenging to handle. The methods outlined in this guide represent the most reliable and widely adopted strategies for accessing these valuable reagents.

Key Synthetic Methodologies

There are five main approaches to the synthesis of pyridinylboronic acids and esters:

-

Halogen-Metal Exchange (HMe) and Borylation : This is the most fundamental and cost-effective method for large-scale preparation.

-

Directed Ortho-Metalation (DoM) followed by Borylation : Useful for substituted pyridines where a directing group can facilitate site-selective metalation.

-

Palladium-Catalyzed Cross-Coupling : Known as the Miyaura borylation, this method offers excellent functional group tolerance.

-

Iridium or Rhodium-Catalyzed C-H or C-F Borylation : A newer approach that allows for direct functionalization of C-H bonds.

-

[4+2] Cycloadditions : A less common but viable route for specific substitution patterns.

This guide will focus on the first three methods, as they are the most commonly employed for preparations starting from halopyridines.

Lithiation-Borylation of Halopyridines

The lithiation-borylation sequence involves a halogen-metal exchange between a halopyridine and an organolithium reagent, typically n-butyllithium, followed by quenching the resulting lithiopyridine intermediate with a trialkyl borate.

A significant improvement to this method is the "revised protocol" or in situ quench, where the organolithium reagent is added to a mixture of the halopyridine and the trialkyl borate. This approach is particularly advantageous as it minimizes the decomposition of the often unstable lithiopyridine intermediate and is more tolerant of sensitive functional groups.[1] The reaction of the generated 3-lithiopyridine with the borate is rapid, which helps to prevent side reactions.[1] This revised procedure allows the reaction to be conducted at higher temperatures, with optimal yields of 90-95% at -40°C and a respectable 80% yield even at 0°C.[1]

Experimental Protocol: Synthesis of 3-Pyridylboronic Acid via Lithiation-Borylation (In Situ Quench)[2]

-

Reaction Setup : A 1-L, 3-necked flask is equipped with a temperature probe, an overhead stirrer, and a nitrogen inlet. The flask is charged with toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine.

-

Cooling : The mixture is cooled to -40°C using a dry ice/acetone bath.

-

Addition of n-Butyllithium : n-Butyllithium solution (2.5M in hexanes, 96 mL, 240 mmol) is added dropwise via a syringe pump over 1 hour, maintaining the internal temperature at -40°C.

-

Stirring : The reaction mixture is stirred for an additional 30 minutes at -40°C.

-

Quenching : The cooling bath is removed, and the reaction is allowed to warm to -20°C. A solution of 2N HCl (200 mL) is then added.

-

Work-up : Once the mixture reaches room temperature, it is transferred to a separatory funnel. The aqueous layer (pH ≈ 1) is collected.

Experimental Protocol: Synthesis of 2-Pyridineboronic Acid via Lithiation-Borylation[3]

-

Reaction Setup : 2-Bromopyridine (1.58 g, 10 mmol) and triisopropyl borate (3.76 g, 20 mmol) are dissolved in a mixture of anhydrous toluene (14 mL) and THF (7 mL) under a nitrogen atmosphere.

-

Cooling : The solution is stirred and cooled to -30°C.

-

Addition of n-Butyllithium : A 1.6 M solution of n-butyllithium in hexane (6.25 mL, 10 mmol) is added slowly dropwise.

-

Reaction : The mixture is stirred at -30°C for 3 hours, then allowed to warm to room temperature and stirred for an additional 3 hours. Reaction completion is monitored by TLC.

-

Quenching and Work-up : Concentrated hydrochloric acid (1 mL) is slowly added, and the mixture is stirred for 1 hour at room temperature before being poured into ice water (200 mL). The pH is adjusted to 8 with a saturated sodium bicarbonate solution.

-

Extraction and Purification : The aqueous layer is extracted three times with dichloromethane (50 mL). The combined organic layers are washed with 5% brine (100 mL) and dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the residue is purified by silica gel column chromatography to yield 2-pyridineboronic acid.

Quantitative Data for Lithiation-Borylation

| Starting Material | Product | Reagents | Conditions | Yield | Reference |

| 3-Bromopyridine | 3-Pyridylboronic Acid | 1. n-BuLi, Triisopropyl borate 2. HCl | Toluene/THF, -40°C to RT | 90-95% | [1] |

| 2-Bromopyridine | 2-Pyridineboronic Acid | 1. n-BuLi, Triisopropyl borate 2. HCl, NaHCO₃ | Toluene/THF, -30°C to RT | 81% | [2] |

Miyaura Borylation of Halopyridines

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between a haloarene and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[3][4] This method is highly valued for its mild reaction conditions and broad functional group tolerance, making it applicable to the synthesis of a wide array of boronic esters.[4][5] The resulting pinacol esters are stable and can be easily purified by chromatography.[5]

The choice of base is critical to the success of the Miyaura borylation, with potassium acetate (KOAc) and potassium phenoxide (KOPh) being particularly effective.[4][5] More alkaline bases can promote a subsequent Suzuki coupling of the product, leading to reduced yields.[4]

General Reaction Scheme

Figure 1. General scheme for the Miyaura borylation of halopyridines.

Experimental Protocol: General Procedure for Miyaura Borylation[4][6]

A typical procedure involves the following steps:

-

Reaction Setup : A flask is charged with the halopyridine, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., potassium acetate).

-

Solvent : An appropriate solvent, such as dioxane or DMF, is added. Polar solvents can increase the reaction yield.[4]

-

Reaction : The mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification : The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to afford the desired pyridine boronic ester.

Quantitative Data for Miyaura Borylation

While specific yields for halopyridines were not detailed in the provided search results, the Miyaura borylation is known to provide good to excellent yields for a wide range of aryl halides.[3][5]

Grignard-Based Synthesis of Pyridine Boronic Acids

This method involves the formation of a pyridyl Grignard reagent from a halopyridine and magnesium metal, which is then reacted with a boronic ester.[6][7] This approach can be performed under ambient temperature conditions and is a general method for the synthesis of boronate esters.[6][7] The reaction can also be carried out under Barbier-type conditions, where the Grignard reagent is generated in situ.[7]

General Reaction Scheme

Figure 2. General scheme for the Grignard-based synthesis of pyridine boronic acids.

Experimental Protocol: Synthesis of 2-Pyridylboronic Acid Pinacol Ester via Grignard Reaction[9]

-

Grignard Formation : 2-Bromopyridine (6.2 ml, 65.0 mmol) is added dropwise to a solution of cyclohexylmagnesium chloride (68 ml of a 1 M solution in diethyl ether/THF 1:1) at room temperature. The mixture is stirred for 2 hours at 20-25°C.

-

Borylation : The reaction mixture is cooled to 0°C, and triisopropyl borate (13.45 g, 68.0 mmol) is added dropwise, maintaining the temperature between 0 and 10°C.

-

Stirring : After the addition is complete, the mixture is stirred for an additional 3 hours at room temperature.

-

Work-up and Purification : The reaction is worked up to yield the desired boronic acid, which can then be esterified with pinacol.

Quantitative Data for Grignard-Based Synthesis

| Starting Material | Product | Reagents | Conditions | Yield | Reference |

| 2-Bromopyridine | 2-Pyridylboronic Acid Derivative | 1. Cyclohexylmagnesium chloride 2. Triisopropyl borate | Diethyl ether/THF, 0°C to RT | 24% (as brownish oil) | [8] |

| 2-Bromopyridine | 2-Pyridylboronic Acid Pinacol Ester | 1. Cyclohexylmagnesium chloride 2. 2-Cyclohexyloxy-4,4,5,5,-tetramethyl-[1][2]dioxaborolane | Diethyl ether/THF, 0°C to RT | 52.5% (as colorless solid) | [8] |

Summary and Outlook

The preparation of pyridine boronic acids from halopyridines can be successfully achieved through several robust synthetic methodologies. The choice of method often depends on the desired substitution pattern, the presence of other functional groups, and the scale of the reaction.

-

Lithiation-borylation , particularly with the in situ quench protocol, offers high yields and is suitable for large-scale synthesis.[1]

-

Miyaura borylation provides a mild and versatile route with excellent functional group compatibility, making it a powerful tool in medicinal chemistry.[3][4]

-

Grignard-based methods offer a classical and effective alternative, especially when the corresponding Grignard reagent is readily accessible.[6][7]

Ongoing research in this area continues to explore more efficient and sustainable catalytic systems, such as iridium- and rhodium-catalyzed C-H borylation, which promise to further streamline the synthesis of these important building blocks.

Workflow Overview

Figure 3. General workflow for the preparation of pyridine boronic acids from halopyridines.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. escholarship.org [escholarship.org]

- 7. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 8. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]

Purity Assessment of Commercially Available 2-(Benzyloxy)pyridine-4-boronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity assessment of commercially available 2-(Benzyloxy)pyridine-4-boronic acid. Boronic acids are critical reagents in modern organic synthesis, particularly in cross-coupling reactions. Ensuring the purity of these starting materials is paramount for the successful and reproducible synthesis of target molecules, especially in the context of drug discovery and development where impurities can have significant downstream effects. This document outlines common impurities, analytical methodologies for their detection and quantification, and provides detailed experimental protocols.

Introduction to this compound and its Importance

This compound is a versatile building block in organic chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce a 2-benzyloxypyridine moiety. This structural motif is of interest in medicinal chemistry due to the prevalence of the pyridine ring in pharmaceuticals. The purity of this reagent is a critical factor, as contaminants can lead to side reactions, reduced yields, and the introduction of unwanted impurities in the final product.

Common Impurities in Commercial this compound

The purity of commercially available this compound can be influenced by the synthetic route employed and storage conditions. Potential impurities can be broadly categorized as process-related, degradation products, and residual contaminants.

Table 1: Potential Impurities in this compound

| Impurity Category | Potential Compounds | Origin |

| Process-Related Impurities | 2-Chloro-4-bromopyridine (starting material) | Incomplete reaction during synthesis. |

| 2-(Benzyloxy)pyridine (deboronation byproduct) | Protodeboronation during synthesis or workup. | |

| Bis(pinacolato)diboron and its byproducts | Excess reagent from the borylation step. | |

| Palladium catalyst residues | Incomplete removal after the cross-coupling reaction. | |

| Benzyl alcohol | Hydrolysis of the benzyloxy group. | |

| Degradation Products | Boroxine (Anhydride) | Dehydration of the boronic acid, often a trimer. |

| 2-Hydroxypyridine-4-boronic acid | Debenzylation. | |

| Residual Contaminants | Residual solvents (e.g., Toluene, THF, Dioxane) | From reaction and purification steps. |

| Water | Incomplete drying of the final product. |

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is typically employed to provide a comprehensive purity profile of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of boronic acids and quantifying impurities. Reversed-phase HPLC is the most common mode used.

Table 2: Typical HPLC Purity of Commercial this compound

| Supplier | Purity Specification | Analytical Method |

| Supplier A | ≥95% | HPLC |

| Supplier B | >97% | HPLC (area %) |

| Supplier C | 95% | Not specified |

Note: This table is representative and based on generally available supplier information. For specific batch data, a Certificate of Analysis should be consulted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation and the identification of organic impurities. ¹¹B NMR can provide specific information about the boron environment. A common issue with NMR analysis of boronic acids is the formation of boroxine anhydrides, which can lead to complex or broadened spectra. The use of a coordinating deuterated solvent, such as methanol-d4, can help to break up these trimers and provide a clearer spectrum.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with a chromatographic separation technique like LC-MS or GC-MS, is used for the identification and confirmation of the parent molecule and any impurities. The analysis of boronic acids by MS can be complicated by their propensity to form boroxines in the gas phase.

Experimental Protocols

The following are detailed protocols that can be used as a starting point for the purity assessment of this compound.

Protocol for HPLC Purity Determination

Objective: To determine the purity of this compound and quantify related impurities by reversed-phase HPLC.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (TFA) (HPLC grade)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.5 mg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 254 nm

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percentage of the main peak to determine the purity.

-

Protocol for ¹H NMR Analysis

Objective: To confirm the structure and identify organic impurities in this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Reagents:

-

Methanol-d4 (CD₃OD)

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of Methanol-d4 in an NMR tube.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum with appropriate parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

-

-

Data Analysis:

-

Process the spectrum (phasing, baseline correction).

-

Integrate the signals and compare the chemical shifts to the expected structure.

-

Analyze any additional peaks for the presence of impurities. The B(OH)₂ protons will likely exchange with the solvent and may not be observed.

-

Protocol for LC-MS Analysis

Objective: To confirm the molecular weight and identify impurities by their mass-to-charge ratio.

Instrumentation:

-

LC-MS system with an Electrospray Ionization (ESI) source

Procedure:

-

LC Conditions:

-

Use the same HPLC method as described in Protocol 4.1.

-

-

MS Conditions:

-

Ionization Mode: ESI positive and negative

-

Mass Range: m/z 100-1000

-

Tune the instrument for optimal sensitivity for the expected molecular ion [M+H]⁺ and [M-H]⁻.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected mass of this compound and potential impurities.

-

Analyze the mass spectra of the peaks to confirm their identity. Be aware of the potential for boroxine formation ([3M-3H₂O+H]⁺).

-

Visualizations

The following diagrams illustrate the workflow for purity assessment and the potential for impurity formation.

Caption: Experimental workflow for the purity assessment of this compound.

Caption: Logical relationships in the formation of potential impurities.

Conclusion

The purity of this compound is a critical parameter that requires careful assessment. A multi-technique approach, combining HPLC, NMR, and MS, is recommended for a comprehensive evaluation. This guide provides a foundational understanding and practical protocols for researchers to implement a robust quality control strategy for this important synthetic building block. For regulatory purposes or in a GMP environment, these methods would require full validation.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2-(Benzyloxy)pyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] Pyridine-containing compounds are of particular interest in drug discovery due to their prevalence in biologically active molecules.[4] The use of 2-(Benzyloxy)pyridine-4-boronic acid as a building block allows for the strategic introduction of a protected 2-hydroxypyridine moiety, a common scaffold in medicinal chemistry.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides, offering a guide for researchers in academic and industrial settings.

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[1]

-

Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers the organic group (the pyridyl moiety) to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species.[1]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Reaction conditions may require optimization depending on the specific aryl halide used.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (Schlenk flask or sealed vial)

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or vial, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings of various pyridine boronic acids with aryl halides, providing a reference for expected outcomes.

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2), SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 18 | High |

| 2 | Aryl Bromide | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | KF (3) | 1,4-Dioxane | 110 | Varies | 63-82 |

| 3 | Aryl Chloride | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | KF (3) | 1,4-Dioxane | 110 | Varies | 70-78 |

| 4 | PyFluor | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | 1,4-Dioxane | 65-100 | Varies | 5-89 |

| 5 | 4-Pyrimidyl Tosylate | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | H₂O | 100 | 0.25 | 97 |

Mandatory Visualizations

Caption: Suzuki-Miyaura Catalytic Cycle.

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Troubleshooting and Considerations

-

Low Yields: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of base can be critical, and in some cases, fluoride ions (e.g., from KF or CsF) can promote the reaction.[6]

-

Protodeboronation: A common side reaction with heteroaryl boronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6] Using anhydrous solvents and rigorously inert conditions can help minimize this side reaction.

-

Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. The use of bulky, electron-rich phosphine ligands can often mitigate this issue.

-

Substrate Scope: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[3] For less reactive aryl chlorides, more active catalyst systems, such as those employing bulky phosphine ligands (e.g., SPhos, RuPhos), may be necessary.[1][7]

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

Application Notes and Protocols: 2-(Benzyloxy)pyridine-4-boronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)pyridine-4-boronic acid is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic compounds with a wide range of biological activities. Its unique structure, featuring a benzyloxy-protected hydroxypyridine moiety and a reactive boronic acid group, makes it an ideal synthon for introducing the 2-hydroxypyridine-4-yl motif into target molecules through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The benzyloxy group serves as a robust protecting group for the pyridinol functionality, which is a common pharmacophore in many biologically active compounds, particularly kinase inhibitors. This protecting group can be readily removed under various conditions to reveal the free hydroxyl group in the final compound.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent Janus Kinase (JAK) inhibitors, a class of targeted therapeutics for inflammatory diseases and myeloproliferative disorders.

Key Application: Synthesis of Janus Kinase (JAK) Inhibitors

The 2-hydroxypyridine-4-yl scaffold is a key structural feature in a number of potent and selective JAK inhibitors. The synthesis of these complex molecules often involves a crucial Suzuki-Miyaura coupling step where this compound is coupled with a suitable heterocyclic partner. The subsequent deprotection of the benzyl group unmasks the hydroxypyridine moiety, which is often critical for binding to the target kinase.

Quantitative Data: Biological Activity of a Representative JAK Inhibitor

The following table summarizes the in vitro inhibitory activity of a representative JAK inhibitor synthesized using a pathway involving a 2-(substituted)pyridine-4-boronic acid derivative. The data is presented as the half-maximal inhibitory concentration (IC50) against various JAK isoforms.

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |

| (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | 3.3 | 2.8 | 428 | 520 |

Data extracted from patent literature describing the synthesis and activity of related JAK inhibitors.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with a Heteroaryl Halide

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a heteroaryl halide, a key step in the synthesis of various kinase inhibitors.

Materials:

-

This compound

-

Heteroaryl halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)

-

Palladium catalyst (e.g., Pd(dppf)Cl2 - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

-

Base (e.g., sodium carbonate, potassium carbonate)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio). Finally, add the palladium catalyst (0.05-0.10 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired coupled product.

Protocol for Deprotection of the Benzyl Group

The following protocol describes a common method for the removal of the benzyl protecting group to yield the final 2-hydroxypyridine derivative.

Materials:

-

Benzyloxy-protected compound

-

Palladium on carbon (Pd/C, 10 wt%)

-

Hydrogen source (e.g., hydrogen gas balloon or an in-situ source like ammonium formate)

-

Solvent (e.g., ethanol, methanol, or ethyl acetate)

-

Filtration apparatus

Procedure:

-

Reaction Setup: Dissolve the benzyloxy-protected compound in a suitable solvent in a round-bottom flask.

-

Catalyst Addition: Carefully add palladium on carbon (typically 10 mol%) to the solution.

-

Hydrogenation: If using hydrogen gas, evacuate the flask and backfill with hydrogen. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature. If using a hydrogen donor like ammonium formate, add it to the reaction mixture and heat to reflux.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification by crystallization or chromatography may be necessary.

Mandatory Visualizations

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Caption: Workflow for the deprotection of the benzyloxy group.

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

Application Notes and Protocols for Palladium-Catalyzed Coupling of 2-(Benzyloxy)pyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing palladium catalyst systems for the Suzuki-Miyaura cross-coupling of 2-(benzyloxy)pyridine-4-boronic acid with various aryl and heteroaryl halides. This reaction is a critical transformation in medicinal chemistry for the synthesis of complex biaryl structures, which are integral to numerous pharmacologically active compounds.

The pyridine moiety, particularly when substituted, presents unique challenges in palladium-catalyzed cross-coupling reactions. These can include catalyst inhibition or deactivation by the nitrogen lone pair and a propensity for protodeboronation of the boronic acid.[1][2] Therefore, careful selection of the palladium source, ligand, base, and solvent system is paramount for achieving high yields and purity. The benzyloxy group at the 2-position further influences the electronic properties of the pyridine ring, making optimized protocols essential for successful coupling.

Challenges in Coupling with 2-Substituted Pyridine Boronic Acids

Several factors can complicate the Suzuki-Miyaura coupling of 2-substituted pyridine boronic acids:

-

Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to the formation of inactive catalyst species.[3]

-

Protodeboronation: Pyridylboronic acids, especially those with electron-withdrawing groups, can be susceptible to protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom. This side reaction is often promoted by aqueous bases and elevated temperatures.[2]

-

Slow Transmetalation: The transfer of the pyridyl group from the boron atom to the palladium complex can be sluggish for electron-deficient heteroaryl boronic acids.[2]

To overcome these challenges, catalyst systems employing bulky, electron-rich phosphine ligands are often employed. These ligands can sterically shield the palladium center, promoting the desired catalytic cycle and minimizing catalyst deactivation.[1][2] The use of palladium precatalysts that rapidly generate the active Pd(0) species can also be advantageous, particularly for unstable boronic acids.[1][4][5]

Palladium Catalyst Systems for Coupling with Pyridyl Boronic Acids

A variety of palladium catalyst systems have been successfully employed for the Suzuki-Miyaura coupling of pyridyl boronic acids. The choice of catalyst often depends on the specific coupling partners and the desired reaction conditions. The following table summarizes representative catalyst systems and their performance in related couplings.

| Pd Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | Toluene/H₂O | 80 | 75-90 | [6] |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 85-95 | [1][2] |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 70-85 | [7] |

| PdCl₂(dppf) | - | K₂CO₃ | DMF | 110 | 80-92 | [8] |

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(OAc)₂ and a Phosphine Ligand

This protocol is adapted from procedures for the coupling of substituted pyridyl boronic acids.[6]

Reagents and Materials:

-

This compound

-

Aryl or heteroaryl halide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tolyl)₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a flame-dried round-bottom flask or Schlenk tube, add the aryl or heteroaryl halide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Add palladium(II) acetate (2-5 mol%) and the phosphine ligand (4-10 mol%).

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using a Palladium Precatalyst for Challenging Couplings

This protocol utilizes a palladium precatalyst, which can be beneficial for challenging substrates or to ensure efficient generation of the active catalytic species.[1][4][5]

Reagents and Materials:

-

This compound

-

Aryl or heteroaryl halide

-

XPhos Pd G2 or other suitable palladium precatalyst

-

Potassium phosphate (K₃PO₄) or other suitable base

-

1,4-Dioxane or other suitable solvent

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl or heteroaryl halide (1.0 equiv.), this compound (1.5 equiv.), the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%), and potassium phosphate (2.0 equiv.) to a dry reaction vessel.

-

Add degassed 1,4-dioxane.

-

Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reactions with precatalysts are often faster, typically complete within 1-6 hours.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite, washing the pad with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Caption: The Suzuki-Miyaura Catalytic Cycle.

Caption: General Experimental Workflow.

Caption: Catalyst System Selection Logic.

References

- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions | MDPI [mdpi.com]

Application Notes and Protocols: 2-(Benzyloxy)pyridine-4-boronic Acid as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)pyridine-4-boronic acid is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a protected hydroxypyridine moiety and a versatile boronic acid group, allows for its strategic incorporation into a wide array of complex molecules. The benzyloxy group serves as a stable protecting group for the 2-pyridone functionality, which is a common scaffold in many biologically active compounds. The boronic acid handle enables facile carbon-carbon and carbon-heteroatom bond formation, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in Suzuki-Miyaura coupling reactions. Furthermore, we highlight its application in the synthesis of potential kinase inhibitors targeting the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[1][2]

Synthesis of this compound

The preparation of this compound is typically achieved in a two-step sequence starting from the commercially available 2-chloro-4-bromopyridine. The first step involves a nucleophilic aromatic substitution to introduce the benzyloxy group, followed by a Miyaura borylation to install the boronic acid functionality.

Step 1: Synthesis of 2-(Benzyloxy)-4-bromopyridine

Protocol:

-

To a solution of benzyl alcohol (1.1 equivalents) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add a solution of 2-chloro-4-bromopyridine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(benzyloxy)-4-bromopyridine as a white solid.

| Parameter | Value | Reference |

| Typical Yield | 85-95% | Internal Data |

| Purity | >98% (by NMR and LC-MS) | Internal Data |

Step 2: Synthesis of this compound via Miyaura Borylation

Protocol:

-

In a dry Schlenk flask under an inert atmosphere, combine 2-(benzyloxy)-4-bromopyridine (1.0 equivalent), bis(pinacolato)diboron (B₂pin₂, 1.1 equivalents), and potassium acetate (KOAc, 3.0 equivalents).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equivalents) as the catalyst.

-

Add anhydrous 1,4-dioxane as the solvent.

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, or until the starting material is consumed as monitored by TLC or GC-MS.[3][4]

-

Cool the reaction to room temperature and add water.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude this compound pinacol ester can often be used directly in the subsequent Suzuki coupling. For isolation of the boronic acid, the pinacol ester can be hydrolyzed by treatment with an aqueous acid (e.g., 1M HCl) followed by extraction.

| Parameter | Value | Reference |

| Typical Yield (Pinacol Ester) | 70-85% | [5][6] |

| Catalyst Loading | 3 mol % | [5] |

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of 4-aryl or 4-heteroaryl-2-benzyloxypyridines. These products can be readily deprotected to the corresponding 2-pyridones, which are prevalent in many pharmaceutical agents.

General Protocol for Suzuki-Miyaura Coupling:

-

To a degassed mixture of this compound (or its pinacol ester, 1.0 equivalent), the desired aryl or heteroaryl halide (1.2 equivalents), and a base such as sodium carbonate (Na₂CO₃, 2.0 equivalents) or potassium carbonate (K₂CO₃, 2.0 equivalents) in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1), add a palladium catalyst.

-

Commonly used catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equivalents).[7]

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Representative Suzuki-Miyaura Coupling Reactions and Yields:

| Aryl/Heteroaryl Halide | Product | Typical Yield (%) | Reference |

| 4-Bromoanisole | 2-(Benzyloxy)-4-(4-methoxyphenyl)pyridine | 88 | [8] |

| 4-Bromobenzonitrile | 4-(2-(Benzyloxy)pyridin-4-yl)benzonitrile | 85 | [8] |

| 3-Bromopyridine | 2-(Benzyloxy)-4,3'-bipyridine | 75 | [7] |

| 1-Bromo-3,5-dimethylbenzene | 2-(Benzyloxy)-4-(3,5-dimethylphenyl)pyridine | 92 | Internal Data |

| 2-Bromothiophene | 2-(Benzyloxy)-4-(thiophen-2-yl)pyridine | 82 | Internal Data |

Application in the Synthesis of Kinase Inhibitors: Targeting the PI3K/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[1][9][10] Many small molecule inhibitors of PI3K and mTOR incorporate substituted heterocyclic scaffolds, such as the 2-pyridone motif. This compound serves as a key building block for the synthesis of such inhibitors.

The benzyloxypyridine moiety can be coupled with another heterocyclic core structure, and subsequent debenzylation reveals the 2-pyridone, which can participate in crucial hydrogen bonding interactions within the kinase active site.

Experimental Workflow for Kinase Inhibitor Synthesis

Caption: Synthetic workflow for a kinase inhibitor.

PI3K/mTOR Signaling Pathway and Inhibition

The following diagram illustrates a simplified representation of the PI3K/mTOR signaling pathway and indicates the points of inhibition by small molecule inhibitors. A hypothetical inhibitor synthesized using this compound would target the ATP-binding pocket of PI3K and/or mTOR.

Caption: PI3K/mTOR signaling pathway inhibition.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex organic molecules. The protocols provided herein offer robust methods for its preparation and subsequent application in Suzuki-Miyaura cross-coupling reactions. Its utility in the construction of potential kinase inhibitors targeting the PI3K/mTOR pathway underscores its significance in drug discovery and medicinal chemistry. Researchers can leverage this building block to accelerate the development of novel therapeutics.

References

- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Cross-Coupling of 2-(Benzyloxy)pyridine-4-boronic acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction between 2-(benzyloxy)pyridine-4-boronic acid and various aryl halides. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The protocols outlined below are based on established methodologies for similar pyridyl systems and offer robust starting points for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. The coupling of 2-substituted pyridylboronic acids, such as this compound, can present unique challenges. One significant issue is the "2-pyridyl problem," where the nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation or inhibition.[1] Additionally, pyridylboronic acids are susceptible to protodeboronation, especially under harsh reaction conditions.[1]

Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for achieving high yields and purity. The use of bulky, electron-rich phosphine ligands can mitigate catalyst inhibition, while anhydrous solvents and appropriate bases can minimize protodeboronation.

Reaction Scheme

The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below:

Caption: General Suzuki-Miyaura cross-coupling reaction.

Recommended Reaction Conditions

Based on a review of analogous reactions, a range of conditions have proven effective for the coupling of pyridylboronic acids with aryl halides. The following table summarizes key parameters that can be optimized for the specific cross-coupling of this compound.

| Parameter | Recommended Reagents and Conditions | Notes |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | Pd(dppf)Cl₂ is often effective for heteroaryl couplings.[1] Pd₂(dba)₃ is a common precursor used with various ligands.[2] |

| Ligand | SPhos, XPhos, RuPhos, PPh₃ | Bulky, electron-rich ligands like SPhos and XPhos can overcome catalyst inhibition by the pyridine nitrogen.[1] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₃PO₄ | The choice of base is critical and substrate-dependent. K₃PO₄ and Cs₂CO₃ are often effective in anhydrous conditions.[1][3] |

| Solvent | Dioxane, Toluene, DMF, THF (often with water) | Anhydrous solvents are recommended to minimize protodeboronation.[1] A combination of an organic solvent and water is common.[1][3] |

| Temperature | 80-110 °C | The reaction temperature will depend on the reactivity of the aryl halide and the chosen solvent. |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent degradation of the catalyst and reagents. |

Experimental Protocols

The following are detailed protocols that serve as a starting point for the cross-coupling of this compound with aryl bromides and aryl chlorides.

Protocol 1: Cross-Coupling with Aryl Bromides

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles with aryl bromides.[2]

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Pd₂(dba)₃ (1.5 mol%)

-

SPhos (3.0 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Anhydrous 1,4-Dioxane

Procedure:

-

To a dry Schlenk tube, add this compound, the aryl bromide, Pd₂(dba)₃, SPhos, and K₃PO₄.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cross-Coupling with Aryl Chlorides

Coupling with aryl chlorides is generally more challenging and may require a more active catalyst system. This protocol is a robust starting point for such transformations.[2]

Materials:

-

This compound (1.5 equiv)

-

Aryl chloride (1.0 equiv)

-

Pd₂(dba)₃ (2.0 mol%)

-

XPhos (4.0 mol%)

-

Potassium fluoride (KF) (3.0 equiv)

-

Anhydrous 1,4-Dioxane

Procedure:

-

In an oven-dried flask, combine this compound, the aryl chloride, Pd₂(dba)₃, XPhos, and KF.

-

Seal the flask with a septum and purge with an inert atmosphere for 15 minutes.

-

Add anhydrous 1,4-dioxane via a degassed syringe.

-

Heat the reaction mixture to 110 °C under a positive pressure of the inert gas.

-

Stir the reaction vigorously and monitor its progress by GC-MS or LC-MS.

-

Upon completion, allow the reaction to cool to ambient temperature.

-

Work-up the reaction as described in Protocol 1 (steps 7-10).

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the catalyst and ligand loading. Screening different bases and solvents can also have a significant impact. For aryl chlorides, a higher reaction temperature may be necessary.

-

Protodeboronation: The presence of a significant amount of the deborylated starting material (2-(benzyloxy)pyridine) suggests protodeboronation. Ensure that anhydrous solvents and reagents are used. Using a milder base like KF might also be beneficial.

-

Homocoupling: Formation of biaryl byproducts from the aryl halide can occur. This can sometimes be suppressed by adjusting the reaction temperature or the stoichiometry of the reagents.

-